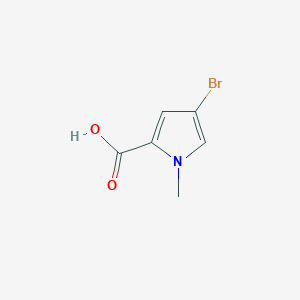

4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid

CAS No.: 875160-43-3

Cat. No.: VC2353568

Molecular Formula: C6H6BrNO2

Molecular Weight: 204.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 875160-43-3 |

|---|---|

| Molecular Formula | C6H6BrNO2 |

| Molecular Weight | 204.02 g/mol |

| IUPAC Name | 4-bromo-1-methylpyrrole-2-carboxylic acid |

| Standard InChI | InChI=1S/C6H6BrNO2/c1-8-3-4(7)2-5(8)6(9)10/h2-3H,1H3,(H,9,10) |

| Standard InChI Key | NSZDZQRYBIAVQM-UHFFFAOYSA-N |

| SMILES | CN1C=C(C=C1C(=O)O)Br |

| Canonical SMILES | CN1C=C(C=C1C(=O)O)Br |

Introduction

Chemical Structure and Properties

Molecular Identity

4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid is defined by its molecular formula C6H6BrNO2 and has a molecular weight of approximately 204.02 g/mol. The compound's structure consists of a pyrrole core with three specific substituents positioned at defined locations on the ring.

Physical Properties

As a solid at room temperature, 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid typically exhibits solubility characteristics common to functionalized pyrroles. The compound generally demonstrates good solubility in organic solvents such as dichloromethane, chloroform, and DMSO, while showing limited solubility in water. The presence of the carboxylic acid group contributes to its acidic nature, allowing it to participate in acid-base reactions and form salts with appropriate bases.

Structural Characteristics

The structural features of 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid can be outlined as follows:

-

A five-membered pyrrole ring containing one nitrogen atom

-

A bromine atom attached at the 4-position of the ring

-

A methyl group bonded to the nitrogen atom (1-position)

-

A carboxylic acid group at the 2-position

This unique arrangement of functional groups contributes to the compound's chemical behavior and reactivity patterns.

| Structural Feature | Position | Function |

|---|---|---|

| Pyrrole ring | Core structure | Provides aromatic character and reactivity |

| Bromine atom | 4-position | Enables coupling reactions and substitutions |

| Methyl group | N-position (1) | Affects electron distribution and solubility |

| Carboxylic acid | 2-position | Allows for derivatization and hydrogen bonding |

Preparation Methods

Synthetic Routes

The synthesis of 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid can be accomplished through several methods. One common approach involves the bromination of 1-methyl-1H-pyrrole-2-carboxylic acid using appropriate brominating agents under controlled conditions.

Bromination Process

A typical synthetic route includes the selective bromination of 1-methyl-1H-pyrrole-2-carboxylic acid using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures to ensure regioselectivity for the 4-position.

Alternative Approaches

Another viable synthetic method involves preparing the corresponding ester (4-bromo-1-methyl-1H-pyrrole-2-carboxylate) followed by hydrolysis to obtain the desired carboxylic acid derivative. This two-step process may offer advantages in terms of purification and yield optimization in certain contexts.

Industrial production of this compound may employ large-scale bromination reactions with precise control over reaction conditions. The use of continuous flow reactors can potentially enhance efficiency and yield while improving safety parameters for handling reactive brominating agents.

Scientific Research Applications

Role in Organic Synthesis

Biological Activity

Antimicrobial Properties

Research suggests that pyrrole derivatives, including compounds structurally related to 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid, can demonstrate significant antimicrobial activity. Studies have shown that various pyrrole-containing compounds exhibit efficacy against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL, indicating potent antibacterial effects against pathogens like Staphylococcus aureus.

The antimicrobial activity of these compounds may be attributed to their ability to interact with specific bacterial targets, such as cell membranes or enzymes essential for bacterial survival and replication. The bromine substituent and carboxylic acid group play important roles in these interactions by influencing the compound's binding affinity and specificity for these targets.

Structure-Activity Relationships

Understanding the structure-activity relationships of 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid and related compounds is crucial for optimizing their biological activities. Key structural elements affecting biological activity include:

-

The position and nature of halogen substitution on the pyrrole ring

-

The substituent on the nitrogen atom (in this case, a methyl group)

-

The position and derivatization of the carboxylic acid group

Mechanism of Action

Interaction with Biological Targets

The mechanism of action of 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid depends on the specific biological context and target system. In general, pyrrole derivatives can interact with molecular targets such as enzymes or receptors through various non-covalent interactions:

-

Hydrogen bonding through the carboxylic acid group

-

Halogen bonding via the bromine substituent

-

Hydrophobic interactions involving the pyrrole ring and methyl group

-

π-π stacking interactions with aromatic residues in protein targets

These interactions collectively contribute to the compound's ability to modulate biochemical pathways and exert biological effects.

Enzyme Inhibition

In certain contexts, 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid and its derivatives may function as enzyme inhibitors. The compound's structure allows it to bind to specific sites on target enzymes, potentially disrupting their normal function. This inhibitory activity may underlie some of the observed biological effects, such as antimicrobial and anticancer properties.

Comparison with Similar Compounds

Structural Analogs

4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid shares structural similarities with several related compounds, each with distinct properties and applications:

| Compound | Structural Difference | Properties | Applications |

|---|---|---|---|

| 1-Methyl-1H-pyrrole-2-carboxylic acid | Lacks bromine at position 4 | Different chemical reactivity; reduced potential for coupling reactions | Synthetic intermediate; potentially different biological activity profile |

| 4-Bromo-1-ethyl-1H-pyrrole-2-carboxylic acid | Ethyl group instead of methyl at N-position | Different lipophilicity; altered electron distribution | May exhibit different biological activities and pharmacokinetic properties |

| 4-Bromo-1H-pyrrole-2-carboxylic acid | Unsubstituted nitrogen | Capable of forming additional hydrogen bonds; different solubility profile | Different reactivity pattern; potential for N-functionalization |

| 4-Bromo-1-methyl-1H-pyrrole-3-carboxylic acid | Carboxylic acid at position 3 | Altered electronic distribution; different reactivity pattern | Alternative synthetic intermediate; potentially different biological targets |

Structure-Property Relationships

The specific substitution pattern in 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid imparts unique properties compared to its structural analogs. The presence of the bromine atom at position 4 enhances the compound's reactivity for certain transformations, particularly cross-coupling reactions. The N-methyl group affects the electron distribution within the pyrrole ring and influences the compound's solubility and binding characteristics. The carboxylic acid at position 2 provides opportunities for derivatization and participates in hydrogen bonding interactions with potential biological targets.

Research Methodologies

Analytical Techniques

The characterization and analysis of 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid typically involve various analytical techniques:

-

NMR Spectroscopy: Nuclear Magnetic Resonance spectroscopy provides detailed structural information, including the position of substituents on the pyrrole ring.

-

Mass Spectrometry: Techniques such as ESI-MS or LCMS confirm the molecular weight and formula of the compound.

-

HPLC: High-Performance Liquid Chromatography is used to assess the purity of the synthesized compound, with purity standards typically requiring >95% for biological studies.

-

X-ray Crystallography: This technique can provide definitive confirmation of the three-dimensional structure when suitable crystals can be obtained.

Future Research Directions

Synthetic Methodology Development

Future research might focus on developing improved synthetic methodologies for 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid, with emphasis on:

-

Green chemistry approaches to reduce environmental impact

-

Regioselective bromination methods to improve yield and purity

-

Scalable processes suitable for industrial production

Biological Activity Exploration

Further investigation into the biological activities of 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid and its derivatives may include:

-

Comprehensive structure-activity relationship studies to identify optimal substitution patterns for specific biological targets

-

Detailed mechanistic studies to elucidate the precise mode of action in various biological systems

-

Exploration of potential synergistic effects with established therapeutic agents

Material Science Applications

The unique structural features of 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid suggest potential applications in material science that warrant further exploration:

-

Development of functionalized polymers with tailored properties

-

Creation of stimuli-responsive materials for sensing applications

-

Investigation of electronic properties for potential use in organic electronics

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume